

# The Structure-Activity Relationship of Pico145 and its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pico145**, also known as HC-608 or compound 31, has emerged as a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These ion channels are implicated in a variety of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Pico145** and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

## **Quantitative Analysis of Inhibitory Potency**

**Pico145** exhibits remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range. Its activity is dependent on the specific subunit composition of the TRPC1/4/5 channels and the mode of channel activation. The following table summarizes the inhibitory concentrations (IC50) of **Pico145** against various TRPC channel subtypes.



Channel Subtype	Activator	Assay Type	IC50 (nM)	Reference
TRPC4 (homomer)	(-)-Englerin A	Ca2+ influx	0.349	[1]
TRPC5 (homomer)	(-)-Englerin A	Ca2+ influx	1.3	[1]
TRPC4-TRPC1 (heteromer)	(-)-Englerin A	Ca2+ influx	0.03 - 0.06	[1][6]
TRPC5-TRPC1 (heteromer)	(-)-Englerin A	Ca2+ influx	0.2	[1][6]
TRPC4-TRPC1 (endogenous)	(-)-Englerin A	Ca2+ influx	0.049	[7]
TRPC4-TRPC1	(-)-Englerin A or S1P	Whole-cell patch clamp	Picomolar range	[7]
TRPC4 (mICAT)	Carbachol/GTPy S	Whole-cell patch clamp	0.0031	[8]
Intracellular Ca2+ rise	Carbachol	Fura-2 Imaging	0.0027	[8]
TRPC5	AM237	Ca2+ influx	Competitively inhibits	[9][10]

Selectivity Profile: A key feature of **Pico145** is its high selectivity for TRPC1/4/5 channels. Studies have shown that **Pico145** has no significant effect on other related ion channels at concentrations up to 100 nM, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, and the store-operated Ca2+ entry channel Orai1.[1][2][3][6][7]

# **Structure-Activity Relationship and Analogs**

The xanthine scaffold is central to the activity of **Pico145** and its analogs. The SAR of this chemical class reveals that minor structural modifications can dramatically alter the pharmacological effect, converting potent inhibitors into activators.



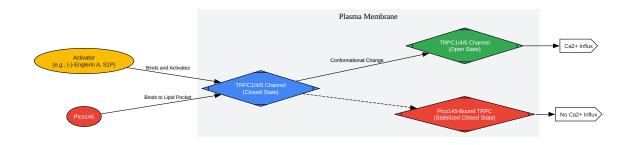
- Pico145 (HC-608): The parent compound, a potent inhibitor of TRPC1/4/5 channels.[1][9]
- HC-070: A close analog of Pico145 that also acts as a potent inhibitor of TRPC4 and TRPC5 channels, with IC50 values of 46.0 and 9.3 nM, respectively.[5][6] It has demonstrated anxiolytic and antidepressant effects in preclinical models.[7]
- AM237: An analog of **Pico145** that surprisingly functions as a potent and selective activator of homomeric TRPC5 channels, with an EC50 of 15-20 nM.[5][10] However, AM237 acts as an inhibitor of TRPC4, TRPC4-C1, and TRPC5-C1 channels when activated by (-)-englerin A, with IC50 values ranging from 0.9 to 7 nM.[10] This highlights the subtle structural determinants that govern the switch between inhibition and activation.

The current understanding is that these xanthine derivatives bind to a conserved lipid binding site on the TRPC5 channel.[9] **Pico145** is thought to displace a bound phospholipid, thereby stabilizing the channel in a non-conductive, closed state.[9][11]

## **Mechanism of Action: A Visualized Pathway**

The inhibitory action of **Pico145** on TRPC1/4/5 channels can be visualized as a direct interaction that prevents channel gating.





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Caption: Proposed mechanism of **Pico145** inhibition of TRPC1/4/5 channels.

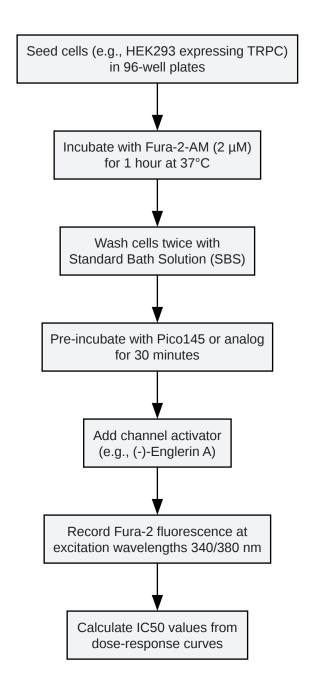
# **Experimental Protocols**

The characterization of **Pico145** and its analogs relies on robust experimental methodologies to quantify their effects on ion channel function.

#### **Intracellular Calcium Measurements**

This protocol is widely used to assess the inhibitory effect of compounds on channel activity by measuring changes in intracellular calcium concentration.





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Caption: Workflow for intracellular calcium measurement using Fura-2.

Standard Bath Solution (SBS) Composition:

135 mM NaCl

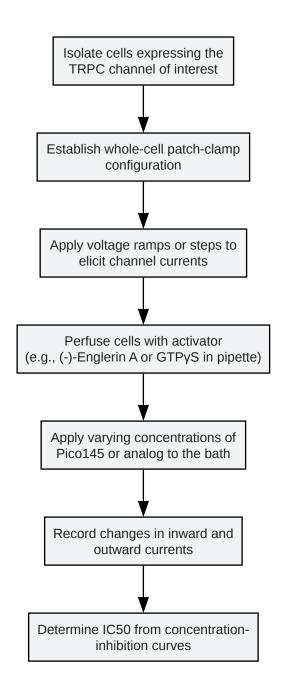


- 5 mM KCl
- 1.2 mM MgCl2
- 1.5 mM CaCl2
- 8 mM Glucose
- 10 mM HEPES
- pH adjusted to 7.4 with NaOH

# **Patch-Clamp Electrophysiology**

Whole-cell patch-clamp recordings provide a direct measure of ion channel currents and are considered the gold standard for characterizing channel modulators.





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Caption: General workflow for whole-cell patch-clamp experiments.

#### Conclusion



**Pico145** is a powerful and exquisitely selective pharmacological tool for probing the function of TRPC1/4/5 channels. The structure-activity relationships within the xanthine class of TRPC modulators, exemplified by the contrasting effects of **Pico145** and its analog AM237, underscore the potential for fine-tuning molecular interactions to achieve desired pharmacological outcomes. The detailed protocols provided herein offer a foundation for the continued investigation and development of novel therapeutics targeting these important ion channels. The high potency and selectivity of **Pico145** make it an invaluable probe for dissecting the physiological roles of TRPC1/4/5 channels and a promising starting point for drug discovery programs.

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